Product packaging for 2-Isopropylamino-3'-methoxyacetophenone(Cat. No.:CAS No. 857724-35-7)

2-Isopropylamino-3'-methoxyacetophenone

Cat. No.: B1614215
CAS No.: 857724-35-7
M. Wt: 207.27 g/mol
InChI Key: CMVMLVASOJTAMI-UHFFFAOYSA-N
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Description

2-Isopropylamino-3'-methoxyacetophenone is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1614215 2-Isopropylamino-3'-methoxyacetophenone CAS No. 857724-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-8-12(14)10-5-4-6-11(7-10)15-3/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVMLVASOJTAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639895
Record name 1-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857724-35-7
Record name 1-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of the Aromatic Ring:

Substitution: As detailed in section 4.3.1, electrophilic aromatic substitution can be used to introduce a variety of substituents (e.g., -NO₂, -Br, -Cl) at the C2, C4, and C6 positions. The resulting nitro group can be further reduced to an amine, which can then be transformed into a wide array of functionalities.

Cross-Coupling Reactions: The halogenated analogs (e.g., bromo derivatives) can serve as precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Modification of the Phenolic Group:

Etherification: Following demethylation of the methoxy (B1213986) group to the corresponding phenol (B47542) (as per section 4.3.2), the resulting hydroxyl group can be alkylated with various alkyl halides to generate a library of ether analogs.

Esterification: The phenol can be acylated with different acyl chlorides or carboxylic acids to produce a series of ester derivatives.

Modification of the Side Chain:

Varying the Amine: The isopropylamino group can be replaced by a wide range of other primary or secondary amines. This can be achieved by starting the synthesis from 2-bromo-3'-methoxyacetophenone and reacting it with different amines.

Modification of the Ketone: The ketone functionality can be reduced to a secondary alcohol, which can then be esterified or etherified. Alternatively, it can serve as a handle for reactions such as the Wittig reaction to form alkenes.

These strategies allow for the creation of a large and diverse library of compounds, enabling a thorough exploration of the chemical space around the parent scaffold.

Molecular Scaffold PartDerivatization StrategyPotential New Analogs
Aromatic Ring Electrophilic Aromatic SubstitutionNitro, halo, and amino-substituted derivatives
Cross-Coupling Reactions (from halo-analogs)Aryl, alkyl, and alkynyl-substituted derivatives
Methoxy (B1213986) Group Demethylation followed by Re-alkylation/AcylationPhenolic analogs, diverse aryl ethers, and esters
Side Chain (Amine) Nucleophilic substitution on α-bromo precursorAnalogs with different alkyl/aryl amino groups (e.g., cyclopropylamino, anilino)
Side Chain (Ketone) Reduction, Grignard reaction, Wittig reactionSecondary alcohols, tertiary alcohols, alkenes

This table outlines key strategies for generating structural analogs of 2-Isopropylamino-3'-methoxyacetophenone.

Chemical Reactivity and Derivatization Strategies of 2 Isopropylamino 3 Methoxyacetophenone

Transformations at the Carbonyl Group

The ketone functionality is a central site for a variety of chemical transformations, including reductions and condensation reactions, which pave the way for novel molecular scaffolds.

The carbonyl group of 2-Isopropylamino-3'-methoxyacetophenone can be readily reduced to a secondary alcohol or further to a methylene (B1212753) group, or transformed into an amine through reductive amination. The choice of reducing agent is critical in determining the final product.

Reduction to Alcohols: The conversion of the ketone to a secondary alcohol, 1-(3-methoxyphenyl)-2-(isopropylamino)ethanol, can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, capable of reducing the ketone without affecting other functional groups.

Reductive Amination: A more complex transformation is reductive amination, which converts the carbonyl group into a new amine. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they can selectively reduce the imine in the presence of the initial ketone. masterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur in direct alkylation of amines. masterorganicchemistry.com The process can be performed sequentially to introduce different alkyl groups, leading to the formation of tertiary amines. masterorganicchemistry.com

Table 1: Reagents for Carbonyl Group Reductions

Transformation Reagent Product
Reduction to Alcohol Sodium Borohydride (NaBH₄) 1-(3-methoxyphenyl)-2-(isopropylamino)ethanol
Reductive Amination Sodium Cyanoborohydride (NaBH₃CN) Substituted diamine derivative
Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃) Substituted diamine derivative

The ketone functionality serves as an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic compounds. These reactions are often catalyzed by acids or bases. scirp.org

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation involves the reaction of an acetophenone (B1666503) derivative with an aldehyde in the presence of a base to form a chalcone (B49325), or α,β-unsaturated ketone. scirp.org This chalcone can then undergo further cyclization reactions to generate heterocyclic systems like pyrimidines. For instance, condensation with urea (B33335) can lead to the formation of dihydropyrimidinones. researchgate.net

Synthesis of Pyrazolines and Isoxazoles: The resulting chalcones are valuable intermediates for synthesizing five-membered heterocycles. Reaction with hydrazine (B178648) derivatives yields pyrazolines, while reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles.

Formation of Benzothiazoles: In reactions with 2-aminothiophenols, ketones can undergo condensation to form an imine intermediate, which then cyclizes to produce a benzothiazole (B30560) derivative. This reaction pathway is a common method for synthesizing 2-substituted benzothiazoles. mdpi.com

Table 2: Heterocycle Formation via Carbonyl Condensation

Reactant Catalyst/Conditions Heterocyclic Product
Aldehyde Base (e.g., NaOH) Chalcone (α,β-unsaturated ketone)
Chalcone + Urea Acid or Base Dihydropyrimidinone
Chalcone + Hydrazine - Pyrazoline
Chalcone + Hydroxylamine - Isoxazole
2-Aminothiophenol Acid or Metal Catalyst Benzothiazole

Modifications of the Isopropylamino Moiety

The secondary amine in this compound is a nucleophilic center that can readily participate in various reactions to form amides, sulfonamides, and tertiary amines, or be used to construct other functional groups like carbamates.

Acylation: The isopropylamino group can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative (an amide). This reaction is a straightforward way to introduce a wide variety of substituents.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The Hinsberg test, which uses benzenesulfonyl chloride, is a classic chemical test for distinguishing between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide.

Alkylation: The secondary amine can be alkylated to a tertiary amine using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. chemistrysteps.com Reductive amination, as mentioned previously, offers a more controlled alternative for introducing alkyl groups. masterorganicchemistry.com

Quaternization: Further reaction of the tertiary amine with an alkyl halide will produce a quaternary ammonium salt. These ionic compounds have different solubility and biological activity profiles compared to their neutral amine precursors.

The isopropylamino group can be converted into a carbamate, a functional group with significant presence in medicinal chemistry. nih.gov Carbamates can be synthesized through several routes.

One common method involves the reaction of the amine with a chloroformate in the presence of a base. Another approach is the coupling of the amine with carbon dioxide and an alcohol, which can be catalyzed by various reagents. organic-chemistry.org The use of N,N'-disuccinimidyl carbonate (DSC) is an effective method for the alkoxycarbonylation of amines under mild conditions. nih.gov

Table 3: Derivatization of the Isopropylamino Group

Reaction Type Reagent Product Functional Group
Acylation Acyl Chloride/Anhydride Amide
Sulfonylation Sulfonyl Chloride Sulfonamide
Alkylation Alkyl Halide Tertiary Amine
Quaternization Alkyl Halide (excess) Quaternary Ammonium Salt
Carbamate Formation Chloroformate or CO₂/Alcohol Carbamate

Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is primarily governed by the electronic effects of its two substituents: the acetyl group (-COCH₂NHCH(CH₃)₂) at position 1 and the methoxy (B1213986) group (-OCH₃) at position 3. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.org Conversely, the acetyl group is a deactivating group and a meta-director because it withdraws electron density from the ring. wikipedia.org

The directing effects of these two groups on electrophilic aromatic substitution are as follows:

Methoxy group (-OCH₃ at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Acetyl group (-COCH₂R at C1): Directs incoming electrophiles to the meta position (C5), as C3 is already substituted.

Given that the methoxy group is a powerful activator, electrophilic substitution is expected to occur predominantly at the positions it activates (C2, C4, and C6), with the precise outcome potentially influenced by steric hindrance and specific reaction conditions. masterorganicchemistry.com

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (SEAr) reactions provide a direct pathway to introduce new functional groups onto the benzene (B151609) ring of the title compound. wikipedia.org

Nitration: Aromatic nitration typically involves the use of nitric acid with a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg For substrates like 3-methoxyacetophenone, the reaction is highly regioselective. The nitration of the closely related p-methoxyacetophenone yields 4'-Methoxy-3'-nitroacetophenone, where substitution occurs ortho to the activating methoxy group and meta to the deactivating acetyl group. chemicalbook.comsigmaaldrich.com By analogy, the nitration of this compound is predicted to favor substitution at the C2, C4, or C6 positions. The electronic activation by the methoxy group at these positions overcomes the deactivation by the acetyl group.

Halogenation: Aromatic halogenation introduces halogen atoms (Cl, Br, I) onto the aromatic ring, typically using the elemental halogen and a Lewis acid catalyst. mt.com The reaction proceeds via an electrophilic mechanism where the halogen attacks the electron-rich aromatic ring. minia.edu.eg Studies on the chlorination of 4'-methoxyacetophenone (B371526) have shown that the reaction can be pH-dependent; under acidic conditions, electrophilic aromatic substitution occurs to yield 3'-chloro-4'-methoxyacetophenone. acs.org This further supports the prediction that substitution will be directed by the activating methoxy group.

The following table summarizes the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄2-Isopropylamino-1-(2-nitro-3-methoxyphenyl)ethanone, 2-Isopropylamino-1-(4-nitro-3-methoxyphenyl)ethanone, and 2-Isopropylamino-1-(6-nitro-3-methoxyphenyl)ethanone
Bromination Br₂, FeBr₃2-Isopropylamino-1-(2-bromo-3-methoxyphenyl)ethanone, 2-Isopropylamino-1-(4-bromo-3-methoxyphenyl)ethanone, and 2-Isopropylamino-1-(6-bromo-3-methoxyphenyl)ethanone
Chlorination Cl₂, AlCl₃2-Isopropylamino-1-(2-chloro-3-methoxyphenyl)ethanone, 2-Isopropylamino-1-(4-chloro-3-methoxyphenyl)ethanone, and 2-Isopropylamino-1-(6-chloro-3-methoxyphenyl)ethanone
Friedel-Crafts Acylation RCOCl, AlCl₃Complex outcomes expected due to the deactivating nature of the acetyl group and potential for catalyst complexation with the amine and ketone functionalities. minia.edu.eg

This table presents predicted products based on established principles of electrophilic aromatic substitution.

Modifications of the Methoxy Group (e.g., Demethylation, Ether Cleavage)

The methoxy group is a key functional handle that can be modified, most commonly through demethylation, to yield the corresponding phenol (B47542). This transformation is significant as it unmasks a reactive hydroxyl group, enabling further derivatization.

Cleavage of aryl methyl ethers can be achieved under various conditions, often requiring strong Lewis acids or nucleophilic reagents. google.comepo.org The choice of reagent can be critical to avoid unwanted side reactions on other functional groups present in the molecule. For instance, processes using aluminum halides in organic solvents have been developed for the regioselective demethylation of methoxy-substituted diaryl ketones. google.com Another established method involves the use of thiol compounds to effect dealkylation. epo.org

The table below details common reagents used for the demethylation of aryl methyl ethers, which are applicable to this compound.

ReagentTypical ConditionsNotes
Boron tribromide (BBr₃) Dichloromethane (DCM), often at low temperatures (e.g., -78 °C to 0 °C)A widely used and effective reagent for cleaving aryl ethers.
Aluminum chloride (AlCl₃) Organic solvent (e.g., acetonitrile, dichloromethane), 0-80 °CA strong Lewis acid that facilitates ether cleavage. google.com
Thiophenols/Alkanethiols With a strong base (e.g., NaH) or Lewis acid (e.g., AlCl₃)The resulting thiolate anion acts as a soft nucleophile to attack the methyl group. epo.org
Hydrobromic acid (HBr) Acetic acid or neat, often at elevated temperaturesA classic but harsh method that may not be suitable for molecules with sensitive functional groups.

This table provides a summary of common demethylation reagents and their general application.

Synthesis of Structural Analogs for Comprehensive Chemical Space Exploration

The generation of structural analogs from a parent molecule is a cornerstone of chemical and pharmaceutical research, allowing for a systematic exploration of structure-activity relationships. nih.gov The structure of this compound offers multiple points for modification, enabling a diversity-oriented synthesis approach. mdpi.com

Theoretical and Computational Investigations of 2 Isopropylamino 3 Methoxyacetophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule from first principles. For a molecule like 2-Isopropylamino-3'-methoxyacetophenone, these calculations can predict its three-dimensional structure, electronic characteristics, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-N bond of the isopropyl group and the C-C bond of the acetyl group), this process involves a conformational analysis to find the global minimum on the potential energy surface.

Methodology: A typical approach involves performing geometry optimization calculations using a functional like B3LYP with a basis set such as 6-311G(d,p). nih.govnih.gov This level of theory provides a good balance between accuracy and computational cost for organic molecules. lookchem.comresearchgate.net The analysis would identify multiple stable conformers. To simulate a more realistic environment, these calculations can be repeated in the presence of a solvent using a model like the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent.

Expected Findings: The analysis would likely reveal several low-energy conformers. The relative stability of these conformers would be influenced by intramolecular hydrogen bonding (e.g., between the amine proton and the carbonyl oxygen) and steric hindrance between the bulky isopropyl group and the acetophenone (B1666503) moiety. The presence of a solvent could alter the relative energies of the conformers, potentially stabilizing more polar structures. rsc.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, its electronic properties can be investigated. This analysis is crucial for understanding the molecule's reactivity and kinetic stability. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. lookchem.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (calculated at the B3LYP/6-311G(d,p) level).
OrbitalEnergy (eV)Description
HOMO-5.85Likely localized on the amino group and the methoxy-substituted aromatic ring.
LUMO-1.20Likely localized on the carbonyl group and the aromatic ring.
HOMO-LUMO Gap4.65Suggests moderate chemical stability.

Charge Distribution: Analysis of the distribution of electron density, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps identify electron-rich and electron-poor regions within the molecule.

Expected Findings: The FMO analysis would likely show that the HOMO is concentrated around the nitrogen atom of the isopropylamino group and the electron-donating methoxy (B1213986) group on the phenyl ring. The LUMO would be expected to be centered on the electron-withdrawing acetyl group. The charge distribution analysis would show a negative partial charge on the oxygen and nitrogen atoms and positive partial charges on the adjacent carbon and hydrogen atoms, highlighting the polar nature of these bonds.

Reactivity Prediction using Electrostatic Potential Surfaces and Fukui Functions

To visualize and quantify reactivity, Molecular Electrostatic Potential (MEP) surfaces and Fukui functions are calculated.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule. It visually identifies regions prone to electrophilic and nucleophilic attack. Red-colored regions (negative potential) indicate electron-rich areas susceptible to attack by electrophiles, while blue-colored regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack.

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. They indicate the change in electron density at a particular point when an electron is added to or removed from the system, thereby identifying the most likely sites for nucleophilic (f+) and electrophilic (f-) attack.

Expected Findings: The MEP surface would likely show the most negative potential (red) around the carbonyl oxygen, indicating it as the primary site for electrophilic attack. The region around the amine hydrogen would show a positive potential (blue), marking it as a site for nucleophilic interaction. Fukui function analysis would quantify this, confirming the carbonyl oxygen and the amine nitrogen as key reactive centers.

Spectroscopic Property Predictions (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. scribd.comscribd.com These calculated values can be compared with experimental data for structural verification.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Groups in this compound.
GroupAtomCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
Acetyl (C=O)--~198.5
Acetyl (CH₃)H~2.55~26.8
Methoxy (OCH₃)H~3.85~55.6
AromaticH~6.9 - 7.5~112 - 160
Isopropyl (CH)H~3.60~49.0
Isopropyl (CH₃)H~1.15~22.5
Amine (NH)H~3.30 (broad)-

IR Spectroscopy: Calculations of vibrational frequencies correspond to the peaks in an infrared (IR) spectrum. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra. Key vibrational modes would include the C=O stretch, N-H stretch, C-N stretch, and various aromatic C-H bends.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic nature and interactions with their environment. numberanalytics.comacs.org

Investigation of Dynamic Conformational Behavior

MD simulations can reveal how this compound explores different conformations in solution. rsc.org This is particularly important for understanding how the molecule's shape fluctuates, which can influence its ability to interact with other molecules or biological targets.

Methodology: An MD simulation would begin with the optimized structure from quantum calculations. The molecule would be placed in a simulation box filled with solvent molecules (e.g., water or DMSO). The system's evolution would be simulated over a period of nanoseconds to microseconds by solving Newton's equations of motion for all atoms, using a force field (a set of parameters describing the potential energy of the system).

Solvent Effects on Molecular Conformation and Interactions

The environment surrounding a molecule can significantly influence its three-dimensional shape (conformation) and its interactions with other molecules. In computational chemistry, solvent effects are crucial for accurately predicting molecular behavior. The properties of this compound are theoretically studied in various solvents to understand how its structure and interaction potential change with solvent polarity.

Solvents can be modeled either implicitly, as a continuous medium with a defined dielectric constant, or explicitly, where individual solvent molecules are included in the calculation. rsc.orgfrontiersin.org The self-consistent reaction field (SCRF) method is a common implicit solvent model that places the solute in a cavity within a polarizable continuum. primescholars.comnih.gov This approach is effective for capturing the general effect of solvent polarity on the solute's geometry and electronic distribution.

For this compound, the presence of a polar carbonyl group, an amine group capable of hydrogen bonding, and a methoxy-substituted aromatic ring suggests that its conformation will be sensitive to the solvent environment. In polar protic solvents like ethanol (B145695) or water, the isopropylamino and carbonyl groups can act as hydrogen bond donors and acceptors, respectively. These specific interactions can stabilize certain conformations over others. primescholars.comresearchgate.net For instance, a study on the related compound 3'-methoxyacetophenone (B145981) (3'-MAP) in solvents of varying polarity (benzene, DMF, and ethanol) demonstrated that solute-solvent interactions were most dominant in ethanol. nih.gov This is attributed to hydrogen bonding between the solvent and the solute's carbonyl group.

In contrast, in aprotic or nonpolar solvents, intramolecular hydrogen bonding (between the amine hydrogen and the carbonyl oxygen) might be more favored, leading to a more compact conformation. The balance between intramolecular and intermolecular hydrogen bonds, along with other non-covalent forces, dictates the preferred conformational state. nih.gov Changes in molecular geometry and charge distribution due to solvent polarity can be significant. nih.govredalyc.org

Table 1: Hypothetical Solvent Effects on Key Dihedral Angles and Interactions of this compound

Solvent (Dielectric Constant)Dominant Interaction TypePredicted Effect on Conformation
Gas Phase (ε ≈ 1)Intramolecular H-BondingCompact, folded conformation favored.
Benzene (B151609) (ε ≈ 2.3)van der Waals, π-π StackingLess compact than in gas phase, potential for π-stacking with solvent.
Acetone (ε ≈ 20.7)Dipole-DipoleExtended conformation due to interaction with polar solvent.
Ethanol (ε ≈ 24.5)Hydrogen BondingExtended conformation stabilized by strong intermolecular H-bonds with solvent. nih.gov
Water (ε ≈ 80.1)Hydrogen Bonding, Hydrophobic EffectsComplex interplay; H-bonding with water at polar groups, hydrophobic collapse of nonpolar regions. rsc.org

This table is illustrative and based on established principles of solvent effects. frontiersin.orgnih.gov

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein (macromolecule). This method is fundamental in drug design for predicting how a potential drug molecule might interact with its biological target.

In the absence of a known crystal structure for a this compound-protein complex, a hypothetical binding pocket can be constructed based on the active sites of related targets. For instance, targets like kinases or G-protein coupled receptors often feature well-defined pockets that accommodate ligands with similar structural motifs (e.g., an aromatic ring, hydrogen bond donors/acceptors).

The process involves preparing the 3D structure of this compound and the receptor. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding pocket, scoring each "pose" based on a function that estimates the binding affinity. A recent study on 3-methoxy flavone (B191248) derivatives used molecular docking to predict binding modes in the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), identifying key interactions within their respective binding pockets. nih.gov

For this compound, a hypothetical docking simulation might predict that the methoxy-substituted phenyl ring occupies a hydrophobic sub-pocket, while the isopropylamino group engages in hydrogen bonding with amino acid residues like aspartate or glutamate (B1630785) at the pocket's periphery. The carbonyl oxygen is a prime candidate for forming a hydrogen bond with donor residues such as serine, threonine, or asparagine.

Once a set of plausible binding poses is generated, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is performed. These non-covalent interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: This is a highly directional interaction between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. For this compound, the secondary amine (-NH-) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and methoxy oxygen (-OCH₃) can act as hydrogen bond acceptors. These interactions are crucial for stabilizing the complex. researchgate.net

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the isopropyl group and the phenyl ring, tend to avoid contact with water and prefer to interact with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding site. These interactions are a major driving force for ligand binding. nih.gov

Pi-Stacking (π-π Interactions): The aromatic phenyl ring of the compound can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This interaction involves the overlapping of π-orbitals and can occur in several geometries (e.g., parallel-displaced, T-shaped). Hydrogen bonding can influence the strength of π-π stacking interactions by affecting the electron density of the aromatic ring. rsc.orgresearchgate.net

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Binding Pocket

Molecular Feature of LigandPotential Interacting Residue(s)Type of Interaction
Isopropylamino Group (-NH-) Aspartic Acid, Glutamic Acid, SerineHydrogen Bond (Donor)
Carbonyl Group (C=O) Arginine, Lysine, Serine, AsparagineHydrogen Bond (Acceptor)
Methoxy Group (-OCH₃) Threonine, SerineHydrogen Bond (Acceptor)
Phenyl Ring Phenylalanine, Tyrosine, Tryptophanπ-π Stacking nih.gov
Isopropyl Group Leucine, Isoleucine, Valine, AlanineHydrophobic Interaction nih.gov
Aromatic Ring System Leucine, ValineHydrophobic Interaction

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Structure-based pharmacophore models are derived from the 3D structure of a ligand-receptor complex. mdpi.com Using the key interactions identified in the hypothetical molecular docking study (Section 5.3.2), a pharmacophore model can be generated. This model would translate the specific interaction points within the binding site into abstract chemical features.

For example, the position of a hydrogen bond-donating residue in the pocket that interacts with the ligand's carbonyl group would define a "hydrogen bond acceptor" feature in the pharmacophore model. Similarly, the location of an aromatic residue stacking with the ligand's phenyl ring would define an "aromatic ring" feature. These models are valuable as 3D queries for virtual screening of large compound libraries to find new molecules that fit the defined features and may bind to the same target. nih.gov The generation of multiple pharmacophore models, for instance from molecular dynamics simulations, can capture the dynamic nature of the binding site. frontiersin.org

When the 3D structure of the target protein is unknown, ligand-based methods can be employed. nih.gov This approach derives a pharmacophore model from a set of known active molecules (analogs) by identifying the common chemical features that are presumed to be responsible for their biological activity. nih.gov

To generate a ligand-based pharmacophore for this compound, one would need a set of structurally related analogs with known activities. The process involves superimposing the 3D conformations of these molecules and identifying the shared chemical features and their spatial relationships. A valid pharmacophore model should be able to distinguish active from inactive compounds. pharmacophorejournal.comresearchgate.net

For this compound and its hypothetical analogs, a common pharmacophore would likely include:

A hydrogen bond acceptor feature (from the carbonyl group).

A hydrogen bond donor feature (from the amine group).

An aromatic ring feature.

A hydrophobic feature (representing the isopropyl group).

The relative distances and angles between these features would be critical components of the final pharmacophore hypothesis.

Validation and Refinement of Pharmacophore Models

The primary goal of developing a pharmacophore model is to create a tool that can reliably and accurately predict the biological activity of novel compounds. pharmacophorejournal.com Therefore, once a pharmacophore hypothesis is generated for a series of molecules related to this compound, it must undergo rigorous validation to ensure its statistical significance and predictive power. This process is essential before the model can be used for tasks like virtual screening. pharmacophorejournal.comnih.gov

Validation is typically performed using several methods:

Test Set Prediction: The generated model is used to predict the biological activities of a "test set"—a group of compounds with known activities that were not included in the initial model-building ("training set") process. A strong correlation between the experimental and predicted activities, often measured by a high predictive correlation coefficient (R² or q²), indicates a robust and reliable model. pharmacophorejournal.comresearchgate.net

Decoy Set Screening: A crucial validation step involves challenging the pharmacophore model to distinguish a small set of known active compounds from a large database of 'decoy' molecules. nih.gov Decoys are compounds that are physically similar (e.g., similar molecular weight, number of rotatable bonds) but topologically distinct and presumed to be inactive. The model's performance is quantified using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. A good model will achieve a high EF and a high Area Under the Curve (AUC) in the ROC plot, signifying its ability to prioritize active compounds over inactive ones. frontiersin.orgresearchgate.net

Fischer's Randomization Method: This statistical validation technique involves generating multiple random pharmacophore models by scrambling the activity data of the training set compounds. If the original, unscrambled model shows significantly better statistical metrics than any of the random models, it confirms that the initial correlation was not due to chance. nih.gov

The refinement of a pharmacophore model is an iterative process. If validation reveals poor predictive ability, the model may be refined by adjusting feature tolerances, adding or removing chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), or selecting a different set of active compounds to build a new hypothesis. nih.gov

Table 1: Typical Statistical Metrics for Pharmacophore Model Validation This table illustrates common parameters used to assess the quality and predictive capability of a pharmacophore model, with values indicative of a well-performing model.

Metric Description Value Indicating a Good Model Source Reference
R² (Training Set) Coefficient of determination for the training set compounds. Measures the model's fit to the data used to create it.> 0.9 researchgate.net
Q² (Test Set) Predictive squared correlation coefficient for the external test set. Measures the model's predictive power.> 0.6 researchgate.net
RMSE Root Mean Square Error. Measures the deviation between predicted and actual activity values.Low value researchgate.net
Enrichment Factor (EF) The ratio of the concentration of active compounds in the top-ranked fraction of a screened database to the concentration of actives in the entire database.> 2 frontiersin.org
AUC (ROC Curve) Area Under the Curve for a Receiver Operating Characteristic plot. Measures the model's ability to distinguish between active and inactive compounds.> 0.7 frontiersin.orgresearchgate.net

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique central to modern drug discovery, used to search vast libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov For a compound like this compound, whose primary target is likely the NMDA receptor based on its analogy to methoxetamine, virtual screening can be employed to discover novel molecules with potentially similar or improved pharmacological profiles. wikipedia.orgplos.org The two primary approaches are ligand-based and structure-based virtual screening. nih.gov

Ligand-Based Virtual Screening Using Pharmacophore Models

Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the biological target is unknown or poorly defined, but a set of molecules known to be active at that target exists. nih.govutrgv.edu This method relies on the principle that molecules with similar structural or chemical features are likely to have similar biological activities.

The process involves using a validated pharmacophore model as a 3D query to filter one or more chemical databases (e.g., ZINC, ChemDiv). frontiersin.orgutrgv.edu The screening software searches for molecules in the database that can geometrically match the defined pharmacophoric features—such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups—and their spatial arrangement. nih.gov

Hits from this screening are compounds that fit the pharmacophore model and are therefore predicted to be active. These selected molecules can then be acquired for in vitro biological testing to confirm their activity. scielo.br This approach is highly effective for identifying structurally diverse compounds that retain the key chemical features required for biological function. nih.gov

Structure-Based Virtual Screening for Scaffold Prioritization

When a high-resolution 3D structure of the target protein is available (from methods like X-ray crystallography or NMR), structure-based virtual screening (SBVS) becomes the preferred method. nih.gov Given that methoxetamine, a close analog, binds to the PCP-site of the glutamate NMDA receptor, the known structure of this receptor could be used for SBVS to find compounds that act similarly to this compound. plos.orgresearchgate.net

The core of SBVS is molecular docking. This process computationally places candidate ligands from a library into the defined binding site of the target protein and evaluates the fit using a scoring function. nih.govresearchgate.net This function approximates the free energy of binding, allowing the compounds to be ranked based on their predicted binding affinity. nih.gov

The analysis goes beyond just the binding score. Researchers prioritize scaffolds based on the quality of the predicted binding mode, examining key molecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with critical amino acid residues in the binding pocket. nih.gov This method not only identifies potential hits but also provides insights into the structure-activity relationship, guiding the rational design of more potent and selective inhibitors. nih.gov

Table 2: Binding Affinities (Ki) of Methoxetamine and Related Compounds at the NMDA Receptor This table presents research findings for compounds structurally related to this compound, demonstrating their high affinity for the NMDA receptor, a likely target for the subject compound. The Ki value represents the equilibrium dissociation constant; a smaller value indicates a stronger binding affinity.

Compound Binding Site Ki (nM) Source Reference
Methoxetamine (MXE)NMDA Receptor (PCP Site)257 plos.org
3-MeO-PCENMDA Receptor (PCP Site)69 plos.org
3-MeO-PCPNMDA Receptor (PCP Site)20 plos.org
4-MeO-PCPNMDA Receptor (PCP Site)136 plos.org
KetamineNMDA Receptor (PCP Site)640 plos.org
Phencyclidine (PCP)NMDA Receptor (PCP Site)59 plos.org

Structure Activity Relationship Sar Studies of 2 Isopropylamino 3 Methoxyacetophenone and Its Analogs Focus on Molecular Interactions

Systematic Modification of the Isopropylamino Group and its Impact on Molecular Recognition

The isopropylamino group is a crucial determinant of the molecular recognition of 2-Isopropylamino-3'-methoxyacetophenone. Its size, shape, and basicity influence how the molecule fits into and interacts with the binding pocket of a receptor or enzyme.

The nature of the alkyl substituent on the amino nitrogen can significantly impact binding affinity and selectivity. Generally, in related phenethylamine (B48288) classes, there is an optimal size for the N-alkyl group. While primary amines can be active, secondary amines often show increased potency. The isopropyl group in this compound represents a branched, moderately bulky substituent.

Studies on analogous compounds, such as synthetic cathinones, have shown that modifying the N-alkyl group can have a substantial effect on activity at monoamine transporters. frontiersin.org For instance, increasing the chain length from methyl to ethyl or propyl can alter the potency and selectivity profile. Branching on the alkyl group, as seen with the isopropyl moiety, can also be a key factor. In some cases, bulky substituents on the nitrogen may enhance affinity by providing additional van der Waals interactions with hydrophobic pockets in the receptor. Conversely, a substituent that is too large may introduce steric hindrance, preventing optimal binding. numberanalytics.com

To illustrate this, consider the hypothetical relative affinities of N-alkyl analogs of 2-amino-3'-methoxyacetophenone at a generic receptor site:

Alkyl SubstituentHypothetical Relative AffinityRationale
-H (Primary amine)BaselineProvides a primary interaction point.
-CH₃ (Methyl)IncreasedSmall increase in size may improve hydrophobic interactions without causing steric clash.
-CH₂CH₃ (Ethyl)Further IncreasedOptimal size for the binding pocket, maximizing favorable contacts.
-CH(CH₃)₂ (Isopropyl) High The branched nature may provide a better fit into a specific hydrophobic sub-pocket.
-C(CH₃)₃ (tert-Butyl)DecreasedThe bulky group may be too large for the binding site, leading to steric hindrance.

This table is illustrative and based on general SAR principles for related compounds.

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt multiple conformations. However, only a specific conformation is likely to be active at a biological target. Introducing conformational restraints, such as by incorporating the side chain into a ring system, can lock the molecule into a more rigid geometry. This can lead to a significant increase in potency if the constrained conformation is the bioactive one. Conversely, if the rigid conformation is not favorable for binding, a decrease in activity will be observed. researchgate.net

For example, cyclization to form analogs like 2-methyl-1,2,3,4-tetrahydroisoquinolines can provide valuable insights into the optimal geometry for interaction. Studies on conformationally restricted phenethylamine analogues have demonstrated that such modifications can lead to functionally selective ligands. biomolther.org The relative orientation of the amino group and the aromatic ring is critical for proper interaction with receptor residues.

Exploration of Substituent Effects on the Methoxyacetophenone Core

The methoxyacetophenone core of the molecule provides the aromatic anchor for receptor binding. The position and electronic nature of substituents on this ring system are pivotal for molecular recognition.

The position of the methoxy (B1213986) group on the acetophenone (B1666503) ring has a profound impact on the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds. The 3'-methoxy (meta) position, as in the parent compound, influences the electron density distribution of the aromatic ring. Moving the methoxy group to the 2' (ortho) or 4' (para) position would alter these properties and, consequently, the binding affinity.

Generally, a 4'-methoxy group can act as a hydrogen bond acceptor and an electron-donating group through resonance. libretexts.org A 2'-methoxy group can also have similar electronic effects but may introduce steric hindrance with the acetyl group, potentially forcing it out of planarity with the ring. The 3'-methoxy group has a weaker electronic effect compared to the 4'-position. The optimal position depends on the specific topology of the receptor binding site. For instance, if a hydrogen bond donor residue is present in the receptor pocket that aligns with the 4'-position, an analog with a 4'-methoxy group would likely exhibit higher affinity.

The following table illustrates the potential impact of methoxy group positional isomerism on binding affinity, based on general principles of molecular recognition:

Methoxy PositionPotential Impact on BindingRationale
2' (ortho)Potentially Decreased AffinityPossible steric clash with the acetyl group, altering the conformation. May enable specific intramolecular hydrogen bonding.
3' (meta) Moderate Affinity Primarily exerts an inductive electron-withdrawing effect, with a weaker resonance effect. Its position may be optimal for fitting into a specific pocket.
4' (para)Potentially Increased AffinityStrong electron-donating effect through resonance. The oxygen atom is well-positioned to act as a hydrogen bond acceptor. libretexts.org

This table is illustrative and based on general SAR principles.

The introduction of other substituents on the aromatic ring can further modulate the interaction patterns. Both electronic and steric effects play a crucial role. numberanalytics.comlibretexts.org

Steric Effects: The size and shape of the substituent are also critical. youtube.com A bulky substituent at a certain position might provide favorable van der Waals contacts, while at another position, it could cause a steric clash, preventing the ligand from adopting its optimal binding conformation. The concept of "steric hindrance" is central here, where a large group can block the approach of the ligand to its binding site. numberanalytics.com

A hypothetical SAR table for various substituents on the 4'-position of 2-Isopropylamino-acetophenone is presented below:

4'-SubstituentElectronic EffectSteric EffectHypothetical Impact on Affinity
-HNeutralMinimalBaseline
-OHElectron-donating, H-bond donor/acceptorSmallIncreased (favorable electronic and H-bonding)
-OCH₃ Electron-donating Moderate Increased (favorable electronics)
-ClElectron-withdrawing (inductive), Electron-donating (resonance)ModerateVariable, depends on the balance of effects
-CF₃Strongly electron-withdrawingModerateVariable, depends on receptor electrostatics
-C(CH₃)₃Electron-donating (inductive)LargeDecreased (likely steric hindrance)

This table is illustrative and based on general SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of compounds like the analogs of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, and surface area descriptors.

Physicochemical: Lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters).

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a model that correlates a combination of these descriptors with the observed biological activity. mdpi.com For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C

Such a model, once validated, can be a powerful tool in drug discovery, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates. researchgate.net The development of robust QSAR models for acetophenone and phenethylamine derivatives continues to be an active area of research to guide the design of new molecules with specific biological activities. nih.govnih.gov

Mechanistic Investigations in the Context of 2 Isopropylamino 3 Methoxyacetophenone Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways

The preparation of 2-isopropylamino-3'-methoxyacetophenone typically involves a two-step sequence: α-functionalization of a precursor, 3'-methoxyacetophenone (B145981), followed by the introduction of the isopropylamino group.

Detailed Mechanistic Studies of α-Functionalization Reactions

The initial step in the synthesis is the selective functionalization at the α-carbon of 3'-methoxyacetophenone. This is commonly achieved through an α-halogenation reaction, most frequently bromination, to yield 2-bromo-3'-methoxyacetophenone. google.com

The mechanism of acid-promoted α-bromination of ketones is a well-established process. mdpi.com It commences with the protonation of the carbonyl oxygen of 3'-methoxyacetophenone by an acid catalyst, which enhances the acidity of the α-protons. Subsequently, a proton is abstracted from the α-carbon by a weak base (such as the solvent or the conjugate base of the acid catalyst) to form an enol intermediate. This enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). The electrophilic bromine is polarized, allowing for the attack and subsequent loss of a bromide ion (Br⁻) to afford the α-brominated product and regenerate the acid catalyst.

The reaction progress can be influenced by various factors, including the choice of solvent and brominating agent. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent like ethyl acetate (B1210297) provides a reliable method for this transformation. google.com Microwave irradiation has also been employed to accelerate the acid-promoted bromination of aryl ketones. mdpi.com

Table 1: Key Intermediates in the α-Bromination of 3'-Methoxyacetophenone

IntermediateStructureRole in Mechanism
Protonated Ketone[C₆H₄(OCH₃)C(OH⁺)CH₃]Increases acidity of α-protons
Enol[C₆H₄(OCH₃)C(OH)=CH₂]Nucleophilic attack on bromine
Bromonium ion intermediateComplex between enol and Br₂Precursor to product formation

Understanding Amine Introduction Mechanisms

The second crucial step is the introduction of the isopropylamino group, which is typically accomplished through a nucleophilic substitution reaction. The precursor, 2-bromo-3'-methoxyacetophenone, possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov

The reaction with isopropylamine (B41738) proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. youtube.com The nitrogen atom of isopropylamine, with its lone pair of electrons, acts as the nucleophile and attacks the electrophilic α-carbon. This attack occurs from the backside relative to the leaving group (bromide), leading to a trigonal bipyramidal transition state. As the new carbon-nitrogen bond forms, the carbon-bromine bond simultaneously breaks. The bromide ion is expelled as the leaving group, resulting in the formation of this compound.

The reactivity of α-haloketones in Sɴ2 reactions is notably enhanced compared to corresponding alkyl halides. nih.gov This is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state through orbital overlap. youtube.comup.ac.za

Studies of Intramolecular Interactions and Conformational Energetics

The three-dimensional structure and conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. The molecule possesses several rotatable bonds, leading to a variety of possible conformers.

For related 2-amino alcohol systems, the most stable conformers are often those that allow for the formation of an intramolecular hydrogen bond between the amino or hydroxyl group and a nearby acceptor atom. researchgate.net In the case of this compound, a significant intramolecular interaction is the hydrogen bond between the N-H proton of the isopropylamino group and the carbonyl oxygen. This interaction would lead to the formation of a stable six-membered pseudo-ring.

The presence of the bulky isopropyl group and the methoxy (B1213986) group on the phenyl ring will also introduce steric constraints that influence the conformational energetics. The molecule will adopt a conformation that minimizes these steric repulsions while maximizing stabilizing interactions like hydrogen bonding. The relative energies of different conformers can be estimated using computational methods, such as density functional theory (DFT). researchgate.net

Mechanistic Insights into Non-Covalent Molecular Interactions

Non-covalent interactions play a pivotal role in dictating the structure, stability, and ultimately the function of molecules. In this compound, a network of these interactions is present.

The most prominent non-covalent interaction is the intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen (C=O). nist.govresearchgate.net This interaction significantly influences the molecule's conformation, locking it into a more rigid structure. The strength of this hydrogen bond can be assessed through spectroscopic techniques and computational analysis. In similar systems, N-H···O hydrogen bonds are known to be a key factor in determining molecular conformation. mdpi.com

In addition to the primary intramolecular hydrogen bond, other non-covalent forces are at play. These include:

Dipole-dipole interactions: The polar carbonyl group and the C-O-C ether linkage create local dipoles, leading to electrostatic interactions that influence molecular packing in the solid state.

π-stacking: In a condensed phase, the aromatic rings of adjacent molecules may engage in π-stacking interactions, further stabilizing the crystal lattice.

Hydrophobic effects: The non-polar isopropyl group and the phenyl ring contribute to the molecule's hydrophobic character, which would be a significant factor in its interactions within a biological or aqueous environment.

The interplay of these various non-covalent interactions determines the molecule's supramolecular chemistry and its potential interactions with other molecules. rsc.org

Future Research Directions and Emerging Applications in Chemical Science

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules can be highly dependent on their stereochemistry. Asymmetric synthesis is the process that favors the formation of one enantiomer or diastereomer over the other. pharmaguideline.comcutm.ac.in For a prochiral molecule like 2-Isopropylamino-3'-methoxyacetophenone, the development of asymmetric routes to its chiral analogs is a significant and promising area of research.

Future work in this area would likely focus on several established strategies for asymmetric synthesis:

Chiral Catalysts: The use of chiral catalysts is an elegant and efficient method for producing enantiomerically enriched products. slideshare.net For the ketone moiety in this compound, asymmetric hydrogenation or transfer hydrogenation using catalysts derived from chiral ligands like BINAP or DIPAMP could be explored to produce chiral alcohols. pharmaguideline.com A relevant example is the concise, six-step asymmetric synthesis of Ramelteon, which was achieved from an acetophenone (B1666503) derivative using a combination of Iridium, Rhodium, Copper, and Nickel catalysis. nih.gov The key step involved an enantioselective reduction under hydrosilylation conditions. nih.gov

Chiral Auxiliaries: This approach involves temporarily attaching a chiral auxiliary to the starting material, which directs the stereochemical outcome of a subsequent reaction. slideshare.netuwindsor.ca After the desired chiral center is created, the auxiliary is removed. For this compound, an auxiliary could potentially be attached to the amine or ketone group to control the stereoselective addition of substituents.

Substrate Control: In this method, an existing chiral center in the molecule is used to direct the formation of a new stereocenter. uwindsor.ca While the parent compound is achiral, derivatives could be designed that incorporate a stereocenter, which would then influence subsequent transformations.

The successful development of these routes would provide access to enantiomerically pure analogs, enabling a deeper understanding of their structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures, a process known as de novo design. mednexus.orgfrontiersin.org

For this compound, AI and ML can be leveraged in several ways:

Analog Design and Property Prediction: ML models can be trained on large chemical databases to predict the physicochemical properties, bioactivity, and potential synthetic routes for novel analogs of the target compound. mednexus.org By systematically modifying the isopropylamino, methoxy (B1213986), and acetyl groups in silico, researchers can prioritize the synthesis of compounds with the most promising predicted profiles.

Generative Models for Novel Scaffolds: Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules. frontiersin.org These models can be trained on datasets of known active compounds to generate novel structures that retain key pharmacophoric features while exploring new chemical space. frontiersin.org

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, helping chemists design more efficient synthetic pathways. This can reduce the time and resources spent on trial-and-error experimentation.

The application of these computational methods can significantly accelerate the design-build-test-learn cycle for developing new derivatives based on the this compound scaffold.

Table 1: Application of AI/ML in Compound Design

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate chemical structure with biological activity. slideshare.netPredict the activity of novel analogs, guiding synthetic efforts toward more potent compounds.
De Novo Drug Design Generative algorithms that create novel molecular structures. frontiersin.orgGenerate diverse and unique derivatives for synthesis and screening.
ADMET Prediction Models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Prioritize analogs with favorable drug-like properties early in the discovery process.
Retrosynthesis Prediction AI tools that suggest synthetic pathways for a target molecule.Accelerate the development of efficient and cost-effective syntheses for new analogs.

Exploration of this compound as a Building Block for Complex Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular structures. sigmaaldrich.com The chemical architecture of this compound, featuring a secondary amine, a ketone, and an electron-rich aromatic ring, makes it a versatile building block for diversity-oriented synthesis (DOS). DOS aims to create structurally diverse collections of molecules from a common starting material. mdpi.com

Research has shown that amino acetophenones are valuable starting materials for synthesizing a variety of natural product analogs, including:

Flavones and Quinolones: Ortho-amino acetophenones can be used to construct the core structures of flavones and 2-aryl-4-quinolones, which are classes of compounds with significant biological activities. mdpi.com

Heterocycles: The amine and ketone functionalities can participate in various cyclization reactions to form a wide range of heterocyclic systems, which are prevalent in medicinal chemistry.

Peptide Isosteres: Aldehyde building blocks, which can be derived from acetophenones, have been used in the solid-phase synthesis of novel peptide isosteres. nih.gov

The strategic application of this compound in multi-component reactions or sequential synthetic transformations could lead to the rapid generation of libraries containing complex and diverse molecular architectures.

Table 2: Potential Complex Architectures from this compound

Functional Group UtilizedReaction TypePotential Resulting Architecture
Amine and KetoneCondensation/CyclizationQuinolines, Benzodiazepines, Imidazoles
Aromatic RingElectrophilic Aromatic SubstitutionPoly-substituted aromatic compounds
KetoneAldol CondensationChalcone-like structures
AmineAmide CouplingPeptidomimetics, complex amides

Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Characterization

A thorough understanding of reaction kinetics, mechanisms, and the influence of process parameters is critical for developing robust and scalable synthetic processes. mt.com Advanced analytical techniques that allow for in-situ (in the reaction mixture) monitoring provide real-time data without the need for sampling, which can be crucial when dealing with transient or unstable intermediates. spectroscopyonline.com

For the synthesis and subsequent reactions involving this compound, the following advanced methodologies could be employed:

In-situ Spectroscopy (FTIR, Raman, NMR): These techniques can track the concentration of reactants, products, and key intermediates in real-time. mt.comspectroscopyonline.com For instance, in-situ FTIR could monitor the disappearance of the ketone carbonyl peak and the appearance of a product peak, providing valuable kinetic data. mt.com These methods are particularly useful for identifying transient species and understanding reaction mechanisms. ista.ac.at

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): For reactions involving surfaces or the formation of nanomaterials, these microscopy techniques can provide real-time imaging at the nano or atomic scale. oxinst.com

Mass Spectrometry: Techniques like Reaction Monitoring Mass Spectrometry (RMMS) can provide rapid analysis of reaction aliquots, offering detailed information about the species present in the reaction mixture.

By applying these advanced analytical tools, researchers can gain a deeper understanding of the chemical transformations of this compound, leading to optimized reaction conditions, improved yields, and safer, more robust processes.

Table 3: Comparison of In-Situ Analytical Methodologies

MethodologyInformation ProvidedApplicability to this compound
In-situ FTIR Real-time concentration of functional groups (e.g., C=O, N-H). mt.comMonitoring ketone reduction, amine alkylation, or amide formation.
In-situ Raman Complementary vibrational information, good for aqueous systems. spectroscopyonline.comStudying reactions in aqueous media or where IR is obscured.
In-situ NMR Detailed structural information on all soluble species.Elucidating reaction mechanisms and identifying intermediates.
Process Mass Spec. High-sensitivity detection of molecular weights of reaction components.Identifying byproducts and confirming product formation.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 2-isopropylamino-3'-methoxyacetophenone?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., isopropylamino and methoxy groups). Compare chemical shifts with analogous acetophenone derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., expected molecular formula C12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_2) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amine (N-H) stretching frequencies .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or handling to minimize inhalation risks .
  • Decontamination : Wash hands thoroughly after use; avoid contact with oxidizing agents due to potential reactivity of the methoxy group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Experimental Design :

  • Reagent Selection : Use isopropylamine as a nucleophile in a nucleophilic substitution reaction with a pre-functionalized 3'-methoxyacetophenone intermediate .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics at 60–80°C .
  • Catalysis : Consider Lewis acids (e.g., ZnCl2_2) to activate the carbonyl group for amine addition .
    • Data Analysis : Monitor reaction progress via TLC or HPLC, targeting ≥95% purity .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Cross-Validation : Compare solubility in DMSO, ethanol, and water using UV-Vis spectroscopy across multiple labs .
  • Temperature Control : Conduct solubility tests at 25°C ± 0.5°C to standardize results .
  • Data Reconciliation : Publish raw datasets with metadata (e.g., solvent grade, humidity) to clarify discrepancies .

Q. How can impurities in this compound be identified and quantified?

  • Advanced Techniques :

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS fragmentation patterns help identify byproducts (e.g., unreacted intermediates) .
  • NMR Relaxation Experiments : Detect trace impurities via 1H^1 \text{H}-NMR spin-lattice relaxation times (T1T_1) .

Advanced Mechanistic and Interdisciplinary Questions

Q. What computational tools are suitable for studying the electronic effects of the methoxy and isopropylamino substituents?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., medicinal chemistry or materials science)?

  • Applications :

  • Medicinal Chemistry : Serve as a precursor for β-blocker analogs by modifying the isopropylamino group .
  • Materials Science : Functionalize polymers via its ketone group for photoresist applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Isopropylamino-3'-methoxyacetophenone
Reactant of Route 2
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2-Isopropylamino-3'-methoxyacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.